molecular formula C14H12O2 B3368195 (1R,2R)-2-naphthalen-2-ylcyclopropane-1-carboxylic Acid CAS No. 2059908-49-3

(1R,2R)-2-naphthalen-2-ylcyclopropane-1-carboxylic Acid

Cat. No.: B3368195
CAS No.: 2059908-49-3
M. Wt: 212.24 g/mol
InChI Key: FYIYLUVAEOWOBJ-QWHCGFSZSA-N
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Description

(1R,2R)-2-naphthalen-2-ylcyclopropane-1-carboxylic acid is a chiral cyclopropane-based building block of high value in medicinal chemistry and organic synthesis. The compound features a rigid cyclopropane ring fused with a naphthalene system, a structure that is instrumental in the development of novel pharmaceutical intermediates and functional materials. Its carboxylic acid group is a highly versatile functional handle, enabling key transformations such as amidation and esterification to construct more complex molecules . This makes it a critical precursor for synthesizing advanced target compounds, as evidenced by its use in forming derivatives like 2-[[(1R,2R)-2-naphthalen-2-ylcyclopropanecarbonyl]amino]cyclohexene-1-carboxylic acid . The strained cyclopropane ring is of particular interest in drug discovery for its ability to confer conformational restraint, potentially enhancing a molecule's affinity for biological targets and improving metabolic stability. For research purposes only. This product is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(1R,2R)-2-naphthalen-2-ylcyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c15-14(16)13-8-12(13)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12-13H,8H2,(H,15,16)/t12-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYIYLUVAEOWOBJ-QWHCGFSZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134198-15-5
Record name rac-(1R,2R)-2-(naphthalen-2-yl)cyclopropane-1-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-2-naphthalen-2-ylcyclopropane-1-carboxylic Acid typically involves the cyclopropanation of a suitable naphthalene derivative. One common method is the Simmons-Smith reaction, where a diiodomethane and a zinc-copper couple are used to form the cyclopropane ring. The reaction conditions often require an inert atmosphere and a solvent such as diethyl ether or dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of chiral catalysts or auxiliaries can ensure the production of the desired enantiomer.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropane ring or the naphthalene moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, allowing for the introduction of various functional groups. Reagents such as bromine or nitric acid can be used under controlled conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.

Major Products:

    Oxidation: Formation of naphthoquinones or cyclopropane carboxylic acids.

    Reduction: Formation of cyclopropanol or cyclopropyl aldehyde.

    Substitution: Formation of bromonaphthalene or nitronaphthalene derivatives.

Scientific Research Applications

Analgesic and Anti-inflammatory Properties

Research indicates that derivatives of naphthalene structures, including (1R,2R)-2-naphthalen-2-ylcyclopropane-1-carboxylic acid, exhibit analgesic and anti-inflammatory activities. Studies have shown that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. This suggests potential applications in developing non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Activity

Recent investigations have focused on the anticancer properties of naphthalene derivatives. The unique structural features of this compound may enhance its interaction with biological targets involved in cancer progression. Preliminary studies suggest that such compounds can induce apoptosis in cancer cells through various pathways .

Polymer Synthesis

The compound can serve as a building block in the synthesis of polymers due to its cyclopropane moiety, which can undergo ring-opening reactions. This property is valuable for creating new materials with tailored mechanical and thermal properties. Research has shown that incorporating such compounds into polymer matrices can improve their performance characteristics .

Nanotechnology Applications

In nanotechnology, this compound can be utilized to functionalize nanoparticles. Its ability to interact with various substrates allows for the development of nanocarriers for drug delivery systems, enhancing bioavailability and targeting efficiency .

Synthesis of Chiral Compounds

The chiral nature of this compound makes it an important intermediate in asymmetric synthesis. Its application in synthesizing other chiral compounds is crucial in pharmaceutical chemistry where chirality plays a vital role in drug efficacy .

Catalysis

This compound may also act as a catalyst or ligand in various chemical reactions. Its unique structure can stabilize transition states or intermediates, thus facilitating reactions under milder conditions than traditional catalysts .

Case Study 1: Anti-inflammatory Drug Development

A study explored the synthesis of derivatives based on this compound aimed at developing new anti-inflammatory agents. The results indicated that modifications to the carboxylic acid group significantly enhanced COX inhibition compared to unmodified naphthalene derivatives .

Case Study 2: Polymer Composite Materials

Another investigation focused on integrating this compound into a polymer matrix for improved mechanical properties. The composites demonstrated enhanced tensile strength and thermal stability compared to control samples without the compound .

Mechanism of Action

The mechanism of action of (1R,2R)-2-naphthalen-2-ylcyclopropane-1-carboxylic Acid involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyclopropane ring can act as a reactive site, participating in various biochemical pathways. The naphthalene moiety can engage in π-π interactions with aromatic residues in proteins, influencing their function.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Cyclopropane Carboxylic Acids

The table below compares structural analogs based on substituents, molecular weights, and key properties:

Compound Name Substituent Molecular Formula Molecular Weight Key Features
(1R,2R)-2-Naphthalen-2-ylcyclopropane-1-carboxylic acid Naphthalen-2-yl C₁₄H₁₂O₂ 212.24 High lipophilicity; potential for π-π interactions; (1R,2R) stereochemistry
rel-(1R,2S)-2-Naphthalen-2-ylcyclopropane-1-carboxylic acid Naphthalen-2-yl C₁₄H₁₂O₂ 212.24 Stereoisomer (1R,2S); altered spatial arrangement for chiral recognition
(1R,2R)-2-(2-Chlorophenyl)cyclopropane-1-carboxylic acid 2-Chlorophenyl C₁₀H₉ClO₂ 196.63 Electron-withdrawing Cl group; lower molecular weight
(1R,2S)-2-Methylcyclopropane-1-carboxylic acid Methyl C₆H₁₀O₂ ~128.15 Small substituent; simplified structure; lower steric hindrance
N,N-Diethyl-1-(naphthalen-2-yl)cycloprop-2-ene-1-carboxamide Naphthalen-2-yl (amide) C₁₈H₁₉NO 265.35 Carboxamide derivative; enhanced solubility in organic solvents

Notes:

  • The naphthalene derivatives exhibit higher molecular weights and lipophilicity compared to phenyl or methyl-substituted analogs, impacting solubility and bioavailability.
  • Stereoisomerism (e.g., 1R,2R vs. 1R,2S) significantly affects molecular interactions, as seen in rel-(1R,2S)-2-naphthalen-2-ylcyclopropane-1-carboxylic acid .
Melting Points and Stability
  • Naphthalen-2-yl carboxamide derivative (): Melting point = 123.8–125.5°C, indicating high crystallinity due to aromatic stacking .
  • Chlorophenyl analog (): No explicit melting point reported, but chloro substituents generally increase melting points via halogen bonding.
  • Methyl-substituted analog : Expected to have lower melting points due to reduced intermolecular forces.

Key Research Findings

Impact of Substituents on Reactivity

  • Electron-rich groups (e.g., naphthalene) stabilize cyclopropane rings via conjugation, while electron-withdrawing groups (e.g., Cl) increase electrophilicity at the carboxylic acid .
  • Stereochemistry : The (1R,2R) configuration enhances enantioselectivity in catalysis compared to (1R,2S) isomers .

Biological Activity

(1R,2R)-2-naphthalen-2-ylcyclopropane-1-carboxylic acid is a compound of interest due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.

The compound has the following chemical identifiers:

  • IUPAC Name : (1R,2R)-2-(naphthalen-1-yl)cyclopropane-1-carboxylic acid
  • Molecular Formula : C14H12O2
  • Molecular Weight : 212.24 g/mol
  • Purity : 95% .

Anticancer Properties

Research indicates that this compound exhibits anticancer activity. A study conducted by Liang et al. (2007) demonstrated that compounds with similar structures showed significant inhibition of cancer cell proliferation in vitro. The mechanism appears to involve the modulation of signaling pathways related to cell growth and apoptosis .

Anti-inflammatory Effects

In a separate study, the compound was evaluated for its anti-inflammatory properties. The results indicated that it could reduce inflammation markers in animal models, suggesting potential therapeutic applications in inflammatory diseases .

Study 1: Anticancer Activity

A notable case study involved the synthesis of various naphthalene derivatives, including this compound, which were tested against several cancer cell lines. The compound demonstrated IC50 values ranging from 5 to 15 µM, indicating moderate potency compared to standard chemotherapeutics .

Study 2: In Vivo Anti-inflammatory Study

Another study assessed the anti-inflammatory effects of the compound in a rat model of induced inflammation. Administration of this compound resulted in a significant reduction in paw edema and inflammatory cytokines compared to control groups .

Data Table: Biological Activities

Activity TypeModel/SystemIC50/EffectReference
AnticancerVarious cancer cell lines5 - 15 µMLiang et al., 2007
Anti-inflammatoryRat model of inflammationSignificant reduction in edemaHajam et al., 2017

Q & A

Basic Research Questions

Q. What are the key stereochemical considerations for synthesizing (1R,2R)-2-naphthalen-2-ylcyclopropane-1-carboxylic acid, and how can enantiomeric purity be validated experimentally?

  • The stereochemistry of cyclopropane derivatives is critical for biological activity and crystallographic studies. For this compound, the (1R,2R) configuration requires chiral precursors or asymmetric synthesis methods, such as Simmons–Smith cyclopropanation with chiral auxiliaries. Enantiomeric purity can be validated via polarimetry, chiral HPLC (e.g., using polysaccharide-based columns), or X-ray crystallography . For example, X-ray analysis using SHELX software (SHELXL/SHELXS) can confirm absolute configuration via refinement of Flack or Hooft parameters .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm the cyclopropane ring (δ ~0.8–2.0 ppm for cyclopropane protons) and naphthyl substituents (aromatic protons at δ ~7.2–8.5 ppm). Coupling constants (JtransJ_{trans} vs. JcisJ_{cis}) distinguish stereoisomers .
  • IR Spectroscopy : Carboxylic acid C=O stretching (~1700 cm1^{-1}) and O-H stretching (~2500–3300 cm1^{-1}) confirm the functional group.
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (C14_{14}H12_{12}O2_2; exact mass 212.0837) .

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

  • Route 1 : Cyclopropanation of naphthalene-2-yl vinyl ethers via transition metal-catalyzed reactions (e.g., Rh2_2(OAc)4_4) .
  • Route 2 : Diastereoselective synthesis using chiral boronates or organocatalysts to control stereochemistry .
  • Optimization : Temperature control (0–25°C), inert atmosphere (N2_2/Ar), and solvent choice (e.g., THF or DCM) minimize side reactions. Yields >70% are achievable with stoichiometric reagent ratios and slow addition of reactants .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT or molecular docking) predict the biological interactions of this compound?

  • DFT Calculations : Predict thermodynamic stability of stereoisomers and reaction transition states. For example, Gibbs free energy differences between (1R,2R) and (1S,2S) isomers can explain stereoselectivity .
  • Molecular Docking : Models interactions with enzymes (e.g., cyclooxygenase or cytochrome P450) by analyzing binding affinity and steric/electronic complementarity. Software like AutoDock Vina or Schrödinger Suite can identify key residues (e.g., Arg120 in COX-2) for binding .

Q. What experimental strategies resolve contradictions in reported bioactivity data for cyclopropane-carboxylic acid derivatives?

  • Source Analysis : Compare assay conditions (e.g., cell lines, IC50_{50} protocols) and compound purity (HPLC ≥95%). Contradictions often arise from impurities or racemic mixtures .
  • Mechanistic Studies : Use isotopic labeling (e.g., 14^{14}C-carboxylic acid) to track metabolic pathways or enzyme inhibition kinetics (e.g., kcat_{cat}/KM_M ratios) .

Q. How does the naphthyl substituent influence the photophysical properties of this compound, and what applications arise from this?

  • The naphthyl group enhances UV-Vis absorption (λmax_{max} ~270–300 nm) due to π→π* transitions. This property enables use as a fluorescent probe or photosensitizer in photodynamic therapy. Time-resolved fluorescence spectroscopy can quantify excited-state lifetimes .

Methodological Guidance

Designing a crystallographic study to determine the absolute configuration of this compound:

  • Crystal Growth : Use slow evaporation from ethanol/water mixtures.
  • Data Collection : Collect high-resolution (<1.0 Å) X-ray data at low temperature (100 K) to reduce thermal motion.
  • Refinement : SHELXL refinement with the Hooft parameter or Bayesian estimation (e.g., PLATON) confirms absolute configuration .

Addressing low enantiomeric excess (ee) in asymmetric synthesis:

  • Catalyst Screening : Test chiral ligands (e.g., BINAP, Salen) or enzymes (lipases) for improved stereocontrol.
  • Kinetic Resolution : Use chiral bases (e.g., (-)-sparteine) to preferentially crystallize one enantiomer .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2R)-2-naphthalen-2-ylcyclopropane-1-carboxylic Acid
Reactant of Route 2
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(1R,2R)-2-naphthalen-2-ylcyclopropane-1-carboxylic Acid

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